2-(2-Butoxyethoxy)ethyl 3-oxobutanoate
Description
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (acetoacetic acid). Its structure comprises a 3-oxobutanoate moiety linked to a 2-(2-butoxyethoxy)ethyl group. This compound is characterized by its β-ketoester functionality, which confers reactivity in nucleophilic additions and condensations, making it valuable in organic synthesis and polymer chemistry.
Properties
CAS No. |
6339-11-3 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H22O5/c1-3-4-5-15-6-7-16-8-9-17-12(14)10-11(2)13/h3-10H2,1-2H3 |
InChI Key |
KFTQDDKYVVHNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with 2-(2-butoxyethoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The enolate ion of ethyl 3-oxobutanoate reacts with the alkyl halide in an S_N2 reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-butoxyethoxy)ethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate involves its reactivity as a β-keto ester. The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions. The enolate ion formation is facilitated by the presence of the keto group, which stabilizes the negative charge on the α-carbon.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate with structurally or functionally related β-ketoesters:
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- Alkoxy Chain Length : Longer chains (e.g., 2-butoxyethoxy in the target compound) increase hydrophobicity and may reduce volatility compared to ethyl or methoxy analogs .
- Functional Groups : The presence of a methacryloyloxy group (as in ) introduces polymerizable vinyl bonds, enabling applications in crosslinked polymers.
Synthetic Utility: Ethyl 3-oxobutanoate is a benchmark for β-ketoester reactivity, forming enolates for C–C bond formation . The ethoxyimino derivative () specializes in heterocycle synthesis due to its imine functionality.
Stability and Handling: Esters with bulky substituents (e.g., 2-butoxyethoxy) may exhibit enhanced hydrolytic stability compared to simpler esters like ethyl 3-oxobutanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
